molecular formula C15H17ClN2O2 B11929495 1-(4-chlorophenoxy)-1-(1H-imidazol-2-yl)-3,3-dimethylbutan-2-one

1-(4-chlorophenoxy)-1-(1H-imidazol-2-yl)-3,3-dimethylbutan-2-one

Cat. No.: B11929495
M. Wt: 292.76 g/mol
InChI Key: YFPFGHKWUKVEFZ-UHFFFAOYSA-N
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Description

1-(4-chlorophenoxy)-1-(1H-imidazol-2-yl)-3,3-dimethylbutan-2-one is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chlorophenoxy group, an imidazole ring, and a dimethylbutanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenoxy)-1-(1H-imidazol-2-yl)-3,3-dimethylbutan-2-one typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the 4-chlorophenoxy intermediate.

    Imidazole Ring Formation: The next step involves the formation of the imidazole ring. This can be achieved by reacting the chlorophenoxy intermediate with an imidazole precursor under suitable conditions.

    Dimethylbutanone Addition: The final step involves the addition of the dimethylbutanone moiety to the imidazole-chlorophenoxy intermediate. This step typically requires the use of a strong base and an appropriate solvent to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenoxy)-1-(1H-imidazol-2-yl)-3,3-dimethylbutan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The chlorophenoxy group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(4-chlorophenoxy)-1-(1H-imidazol-2-yl)-3,3-dimethylbutan-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenoxy)-1-(1H-imidazol-2-yl)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chlorophenoxy group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(4-bromophenoxy)-1-(1H-imidazol-2-yl)-3,3-dimethylbutan-2-one: Similar structure with a bromine atom instead of chlorine.

    1-(4-fluorophenoxy)-1-(1H-imidazol-2-yl)-3,3-dimethylbutan-2-one: Similar structure with a fluorine atom instead of chlorine.

    1-(4-methylphenoxy)-1-(1H-imidazol-2-yl)-3,3-dimethylbutan-2-one: Similar structure with a methyl group instead of chlorine.

Uniqueness

1-(4-chlorophenoxy)-1-(1H-imidazol-2-yl)-3,3-dimethylbutan-2-one is unique due to the presence of the chlorophenoxy group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C15H17ClN2O2

Molecular Weight

292.76 g/mol

IUPAC Name

1-(4-chlorophenoxy)-1-(1H-imidazol-2-yl)-3,3-dimethylbutan-2-one

InChI

InChI=1S/C15H17ClN2O2/c1-15(2,3)13(19)12(14-17-8-9-18-14)20-11-6-4-10(16)5-7-11/h4-9,12H,1-3H3,(H,17,18)

InChI Key

YFPFGHKWUKVEFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C(C1=NC=CN1)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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